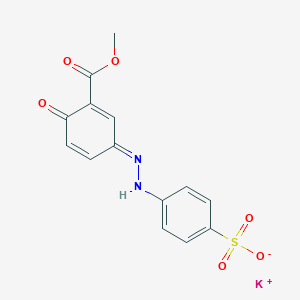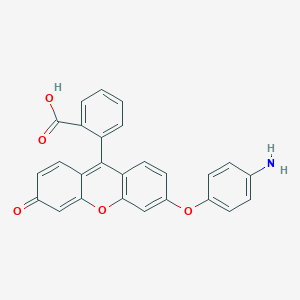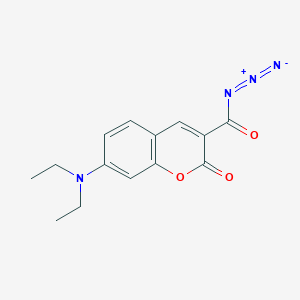
7-(Diethylamino)coumarin-3-carbonyl azide
Vue d'ensemble
Description
7-(Diethylamino)coumarin-3-carbonyl azide is a synthetic coumarin-based compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss 7-(Diethylamino)coumarin-3-carbonyl azide, it does provide insights into similar compounds that share the 7-diethylamino coumarin moiety. These compounds have been explored for their anti-mitotic potential in cancer therapy, spectroscopic properties, dye aggregation, and complex formation effects, as well as their synthesis and luminescent properties .
Synthesis Analysis
The synthesis of coumarin derivatives, including those with the 7-diethylamino group, typically involves condensation reactions. For instance, 7-diethylamino-3-(2-arylethenyl)coumarins and their isomers have been synthesized through condensation of formylcoumarin with aromatic compounds containing active methyl or methylene groups, or with o-phenylenediamine and N-methylphenylene-1,2-diamine . The reaction conditions are adjusted based on the reactivity of the components involved. These synthetic routes are crucial for producing various coumarin derivatives for further study and potential applications .
Molecular Structure Analysis
The molecular structure of coumarin derivatives, including those with the 7-diethylamino group, has been characterized using various spectroscopic techniques and computational methods. For example, the molecular structure of 7-(Diethylamino) Coumarin (C466) has been optimized using density functional theory (DFT), and its electronic absorption spectra have been calculated using time-dependent DFT (TD-DFT) . The structure of 3-(4-(anthracen-10-yl)phenyl)-7-(N,N'-diethylamino)coumarin has been determined by single-crystal X-ray crystallography, revealing specific dihedral angles between the coumarin ring and substituent groups .
Chemical Reactions Analysis
The chemical behavior of 7-diethylamino coumarin derivatives includes their propensity to form aggregates and their interactions with solvents, which can affect their optoelectronic properties. For instance, 7-(Diethylamino)-coumarin-3-carboxylic acid has been shown to form J-aggregates, and its aggregation characteristics have been studied in different solvents . Additionally, the fluorescence properties of these compounds can be influenced by the presence of azolyl groups, as seen in the synthesis of 3-azolyl-7-diethylaminocoumarin derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-diethylamino coumarin derivatives are diverse and have been extensively studied. These compounds exhibit photoluminescence, with high fluorescence quantum yields and large Stokes shifts, making them suitable for applications in fluorescence-based techniques . The absorption and fluorescence spectra, as well as the acid-base characteristics, have been investigated to understand their behavior in different environments . The solvent polarity has been found to significantly affect the fluorescence quantum yield of these compounds .
Applications De Recherche Scientifique
Dye Aggregation and Complex Formation
7-(Diethylamino)coumarin-3-carboxylic acid has been used as a laser dye, fluorescent label, and biomedical inhibitor. It shows varying optoelectronic properties due to molecular aggregation in different solvents. This property is significant for applications requiring controlled dye behaviors (Liu et al., 2014).
Fluorescent Properties and Optical Applications
This compound, when modified with an azo group, displays fluorescence despite the azo presence, which is generally non-fluorescent. This characteristic is useful in synthesizing fluorescent dyes with charge transfer properties (Tathe & Sekar, 2016).
Fluorescent Chemosensor Development
7-(Diethylamino)coumarin-3-carbonyl azide derivatives have been developed as fluorescent chemosensors. They demonstrate selective and sensitive detection of Cu2+ ions, important in environmental and biological sensing applications (Karaoğlu et al., 2017).
Photo-crosslinking in Hydrogel Formation
The compound is utilized in the photo-crosslinking of self-assembled hydrogels. This application is crucial in materials science for developing stable hydrogels with enhanced mechanical properties (Kim et al., 2015).
HPLC Separation and Optical Quantification
It's used for the derivatization of ceramides, aiding in their separation and sensitive optical quantification using HPLC. This application is significant in biochemical analysis and research (Blaess et al., 2015).
Synthesis of Photoprotecting Groups
The compound is used in the synthesis of photoprotecting groups, crucial in photochemistry and biology for controlling the release of protected substances (Bassolino et al., 2017).
Safety And Hazards
7-(Diethylamino)coumarin-3-carbonyl azide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .
Propriétés
IUPAC Name |
7-(diethylamino)-2-oxochromene-3-carbonyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-3-18(4-2)10-6-5-9-7-11(13(19)16-17-15)14(20)21-12(9)8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIQMYGHCNXCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402002 | |
| Record name | 7-(Diethylamino)coumarin-3-carbonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)coumarin-3-carbonyl azide | |
CAS RN |
157673-16-0 | |
| Record name | 7-(Diethylamino)coumarin-3-carbonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Diethylamino)coumarin-3-carbonyl azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



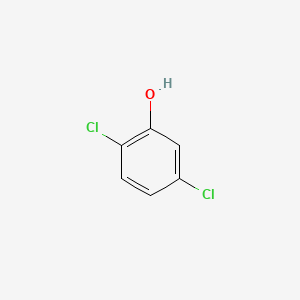
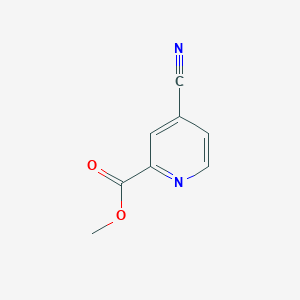
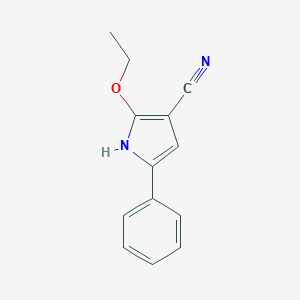
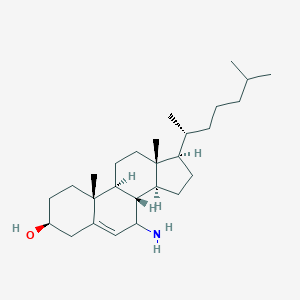
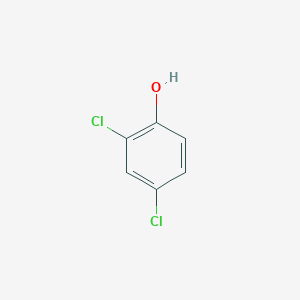
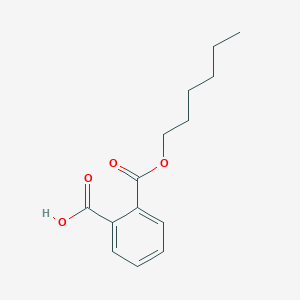
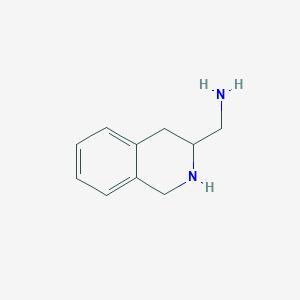
![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
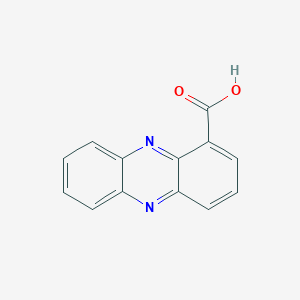

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
